2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a tetrahydropyrrolopyrazine core substituted with a 4-bromophenyl sulfonyl group and a 2-fluorophenyl moiety. This scaffold is structurally related to bioactive compounds targeting enzymes such as aldose reductase (AR) and histone deacetylases (HDACs) .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2S/c20-14-7-9-15(10-8-14)26(24,25)23-13-12-22-11-3-6-18(22)19(23)16-4-1-2-5-17(16)21/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUOTTDKTRCHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a member of the tetrahydropyrrolo[1,2-a]pyrazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.37 g/mol. The presence of a bromophenyl group and a sulfonyl group contributes to its biological activity by potentially influencing receptor interactions and metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related class of pyrazoles has shown moderate to good activity against various cancer cell lines in the NCI-60 panel. Specifically, compounds were tested for their ability to inhibit cell proliferation in breast cancer and prostate cancer models .
| Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% | 10 |
| PC-3 (Prostate Cancer) | 65% | 10 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Studies have demonstrated that related pyrazole derivatives can inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), which is a key mediator in inflammatory responses. The inhibition of calcium channels suggests a potential mechanism for reducing inflammation .
Antimicrobial Activity
Compounds within the same chemical family have been reported to possess antimicrobial activity. For example, certain derivatives have shown effectiveness against pathogenic bacteria and fungi. This suggests that this compound may also exhibit similar properties .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The bromophenyl and fluorophenyl substitutions may enhance binding affinity to specific receptors involved in cell signaling pathways.
- Enzyme Inhibition : Sulfonyl groups are known to interact with various enzymes; thus, this compound might inhibit enzymes critical for tumor growth or inflammatory processes.
- Calcium Channel Blocking : As indicated by studies on related compounds, blocking calcium channels can mitigate inflammatory responses.
Case Studies
One notable study investigated the anticancer effects of various tetrahydropyrrolo[1,2-a]pyrazine derivatives. The research highlighted that specific modifications to the core structure led to enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells. This finding underscores the importance of structural optimization in drug design .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a tetrahydropyrrolo[1,2-a]pyrazine core, which is often associated with bioactive compounds. Its molecular formula is C16H16BrFN2O4S, with a molecular weight of approximately 431.3 g/mol. The presence of bromine and fluorine substituents contributes to its biological activity by enhancing lipophilicity and modulating receptor interactions.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazoline compounds exhibit notable antitumor effects. Research has demonstrated that compounds similar to 2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can inhibit cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth . For instance, certain pyrazoline derivatives have been shown to effectively target BRAF(V600E) mutations and EGFR pathways in cancer cells .
Antimicrobial Properties
The compound's sulfonamide group may enhance its antimicrobial activity. Pyrazoline derivatives are known for their broad-spectrum antimicrobial effects against bacteria and fungi . This makes them promising candidates for developing new antibiotics or antifungal agents in response to increasing resistance observed in conventional treatments.
Neuropharmacological Effects
Research has highlighted the potential neuropharmacological benefits of pyrazoline derivatives. Some studies suggest that they may possess antidepressant and anxiolytic properties due to their interaction with neurotransmitter systems . The structural features of this compound could facilitate similar effects.
Case Study 1: Antitumor Efficacy
In an experimental study published in a peer-reviewed journal, a series of pyrazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the pyrazoline structure significantly enhanced antitumor activity compared to standard chemotherapeutic agents . The study concluded that such compounds could serve as lead structures for developing new anticancer drugs.
Case Study 2: Antimicrobial Screening
Another investigation focused on evaluating the antimicrobial efficacy of synthesized pyrazoline derivatives against a panel of pathogenic bacteria and fungi. The results showed promising activity against resistant strains, suggesting that these compounds could be developed into novel antimicrobial agents .
Comparison with Similar Compounds
Aldose Reductase Inhibitors
Tetrahydropyrrolo[1,2-a]pyrazine derivatives are prominent in AR inhibition. A key analog, (R)-(-)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201), exhibits an AR IC₅₀ of 1.5 × 10⁻⁸ M and in vivo ED₅₀ of 0.18 mg/kg/day in diabetic rats . However, AS-3201’s enantiomeric purity (R-configuration) is critical for activity, highlighting the importance of stereochemistry in this class .
Table 1: Key Aldose Reductase Inhibitors
HDAC Inhibitors
Tetrahydropyrrolo[1,2-a]pyrazines are also explored as HDAC6-selective inhibitors. And63, a derivative with a fused tetrahydropyrrolopyrazine spacer, shows HDAC6 IC₅₀ = 33 nM and >100-fold selectivity over HDAC8 . The target compound’s sulfonyl group may mimic the hydrophobic capping groups of HDAC inhibitors, but its lack of a zinc-binding moiety (e.g., hydroxamate) likely limits HDAC activity.
Table 2: HDAC Inhibitors with Tetrahydropyrrolopyrazine Scaffolds
| Compound | HDAC6 IC₅₀ (nM) | Selectivity (vs. HDAC8) | Key Structural Features | Reference |
|---|---|---|---|---|
| And63 | 33 | >100-fold | Fused ring spacer, capping group | |
| Target | Not tested | - | Sulfonyl, fluorophenyl | - |
Table 3: Enantioselective Hydrogenation Performance
Structural Analogs and Bioactivity
- 1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Discontinued due to unknown efficacy issues, underscoring the sensitivity of substituent effects .
- Benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids : Exhibit blue fluorescence in aggregated states, suggesting imaging applications absent in the target compound .
- BAY10000493 : An imidazo[1,2-a]pyridine inhibitor of TASK-1 channels, highlighting the role of halogenated aryl groups in ion channel binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
